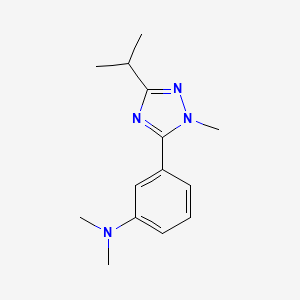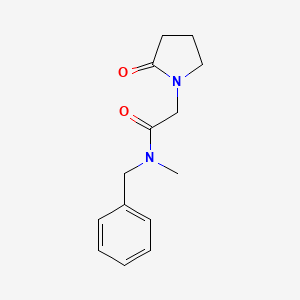![molecular formula C16H22N2O3 B5682283 N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5682283.png)
N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide, commonly known as Mocetinostat, is a small molecule inhibitor that is used in scientific research for its potential therapeutic effects in cancer treatment.
Mecanismo De Acción
Mocetinostat works by inhibiting HDAC enzymes, which play a role in the regulation of gene expression through the modification of histones. HDAC inhibitors like Mocetinostat increase the acetylation of histones, leading to changes in gene expression that can induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
Mocetinostat has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to enhance the effects of other cancer treatments such as chemotherapy and radiation therapy. In addition, Mocetinostat has been shown to have anti-inflammatory effects and may have potential therapeutic effects in other diseases such as Alzheimer's disease and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Mocetinostat in lab experiments is its specificity for HDAC enzymes, which allows for targeted inhibition of gene expression. However, Mocetinostat can also have off-target effects on other enzymes and proteins, which can complicate experimental results. Additionally, the synthesis of Mocetinostat can be complex and time-consuming, which may limit its use in certain experiments.
Direcciones Futuras
Future research on Mocetinostat could focus on its potential therapeutic effects in other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, the development of more efficient synthesis methods for Mocetinostat could make it more accessible for use in lab experiments. Finally, further studies on the mechanism of action of Mocetinostat could lead to the development of more effective cancer treatments.
Métodos De Síntesis
Mocetinostat is synthesized through a multi-step process involving the reaction of 4-methoxyaniline with cyclohexanone to form 4-methoxyphenylcyclohexanone. This intermediate is then reacted with ethyl 2-bromoacetate to form ethyl 2-(4-methoxyphenyl)-2-oxoethylcyclohexanecarboxylate. The final step involves the hydrolysis of the ethyl ester to form Mocetinostat.
Aplicaciones Científicas De Investigación
Mocetinostat is primarily used in scientific research for its potential therapeutic effects in cancer treatment. It is a histone deacetylase (HDAC) inhibitor that has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Mocetinostat has also been shown to enhance the effects of other cancer treatments such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[2-(4-methoxyanilino)-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-21-14-9-7-13(8-10-14)18-15(19)11-17-16(20)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQGBXOJXCCMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49818984 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-furyl(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5682209.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3-piperidinyl}methanol](/img/structure/B5682215.png)

![N-[rel-(3R,4S)-1-(4-amino-2-pyrimidinyl)-4-isopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5682220.png)
![(3aS*,7aR*)-5-methyl-2-(5-propyl-4-pyrimidinyl)octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682228.png)

![2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5682240.png)


![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5682257.png)


![2-{9-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}propanoic acid](/img/structure/B5682306.png)